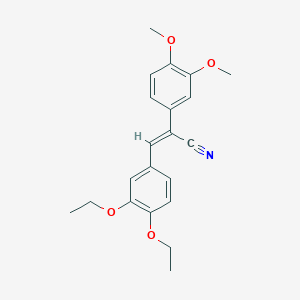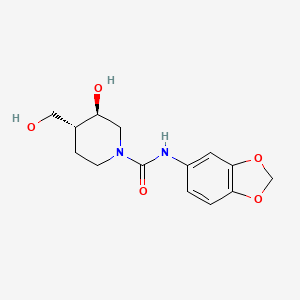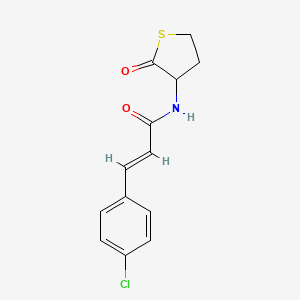
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a synthetic compound that belongs to the class of acrylonitrile derivatives. It is a yellow crystalline solid that has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves its ability to undergo photochemical reactions upon exposure to light. The compound absorbs light in the UV-visible range and undergoes a series of reactions that lead to the formation of highly reactive species, such as singlet oxygen and free radicals. These reactive species can then react with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration, the duration of exposure, and the type of biological molecule it interacts with. The compound can induce oxidative stress, DNA damage, and cell death in cancer cells, making it a potential candidate for cancer treatment. It can also interfere with the function of enzymes and proteins, leading to changes in cellular metabolism and signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its high sensitivity and selectivity for detecting biological molecules. It can be used in a wide range of experimental conditions and can provide real-time monitoring of biological processes. However, the compound has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.
未来方向
The future directions for research on 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile include exploring its potential applications in other fields, such as environmental monitoring and food safety. Additionally, further studies are needed to understand the molecular mechanisms underlying its biological effects and to develop more efficient and safer methods for its synthesis and use. Finally, the compound's potential as a drug candidate for cancer treatment and other diseases should be further investigated.
In conclusion, this compound is a unique compound with a wide range of scientific research applications. Its ability to detect and measure biological molecules and induce biochemical and physiological effects makes it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and limitations, and to develop more efficient and safer methods for its use.
合成方法
The synthesis of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3,4-diethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学研究应用
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively used in scientific research as a fluorescent probe for detecting and measuring various biological molecules. It has been used to detect the presence of reactive oxygen species, metal ions, and other biomolecules in cells and tissues. Additionally, this compound has been used as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
(Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-25-19-9-7-15(12-21(19)26-6-2)11-17(14-22)16-8-10-18(23-3)20(13-16)24-4/h7-13H,5-6H2,1-4H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMWNUOJNZPHN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)


![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5499544.png)
![N-cyclopropyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5499547.png)
![3-methyl-7-[(2'-methyl-2-biphenylyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5499556.png)
![5-isopropyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499566.png)

![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5499607.png)
![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)
![2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5499623.png)